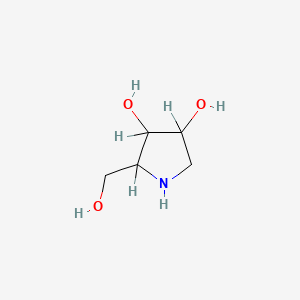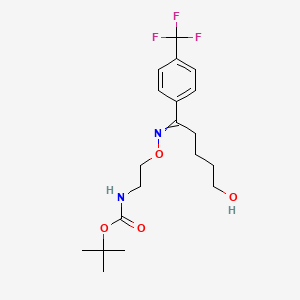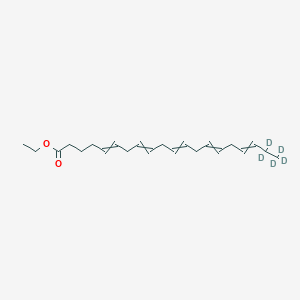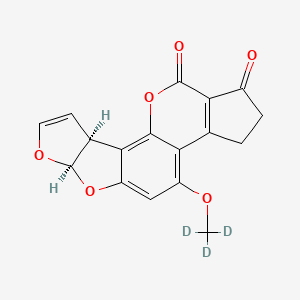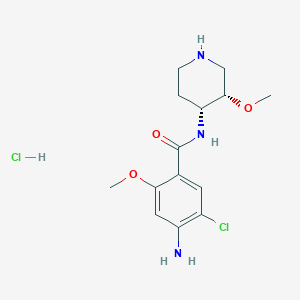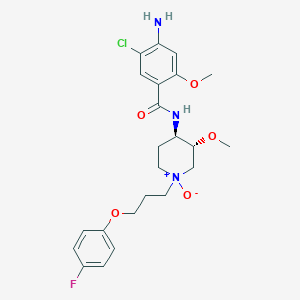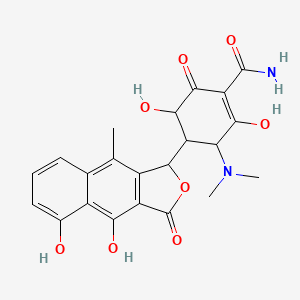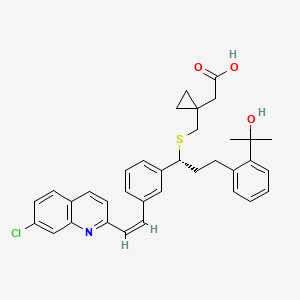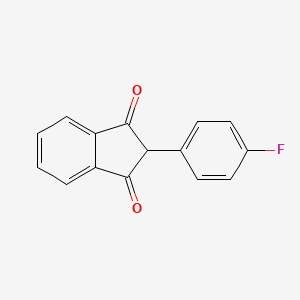![molecular formula C₃₉H₆₂O₁₃ B1141294 (2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 55916-51-3](/img/structure/B1141294.png)
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyphyllin VI is a steroidal saponin derived from the plant Paris polyphylla. It is known for its significant medicinal properties, including anti-inflammatory, analgesic, and anti-cancer activities . This compound has been extensively studied for its potential therapeutic applications, particularly in traditional Chinese medicine.
Mécanisme D'action
- Inflammatory pain, which involves a complex network of inflammatory mediators, can be alleviated by PPVI. Network pharmacology and RNA sequencing studies have highlighted the contribution of the MAPK pathway to this effect .
- PPVI may inhibit IL-8 release by regulating P2X7R, leading to reduced p38 phosphorylation. However, its modulation of IL-6 release and ERK1/2 phosphorylation may involve other P2X7R-independent signals .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Polyhyllin VI has been shown to interact with various enzymes and proteins, contributing to its biochemical effects. For instance, it has been found to interact with the MAPK signaling pathway . In the LPS/ATP-induced RAW264.7 cell model, pretreatment with Polyhyllin VI for 1 hour inhibited the release of IL-6 and IL-8, down-regulated expression of the P2X 7 receptor (P2X 7 R), and decreased phosphorylation of p38 and ERK1/2 components of the MAPK pathway .
Cellular Effects
Polyhyllin VI has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation in mice, thereby reducing pain . In the LPS/ATP-induced RAW264.7 cell model, Polyhyllin VI inhibited the release of IL-6 and IL-8, which are key players in inflammation .
Molecular Mechanism
Polyhyllin VI exerts its effects at the molecular level through various mechanisms. It has been suggested that Polyhyllin VI may inhibit the release of IL-8 by regulating P2X 7 R to reduce the phosphorylation of p38 . The modulation of Polyhyllin VI on the release of IL-6 and phosphorylation of ERK1/2 may be mediated by other P2X 7 R-independent signals .
Méthodes De Préparation
Polyphyllin VI can be synthesized through various methods. One approach involves the extraction from Paris polyphylla using solvents like methanol or ethanol. The plant material is first dried and powdered, then subjected to solvent extraction, followed by purification processes such as column chromatography . Industrial production methods often involve optimizing the extraction and purification processes to increase yield and purity.
Analyse Des Réactions Chimiques
Polyphyllin VI undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Polyphyllin VI can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Polyphyllin VI has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal saponins in various chemical reactions.
Biology: Research has shown that Polyphyllin VI can modulate biological pathways, making it a valuable tool for studying cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Comparaison Avec Des Composés Similaires
Polyphyllin VI is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Gracillin
Compared to these compounds, Polyphyllin VI is unique due to its specific molecular structure and the distinct pathways it modulates. For instance, while Polyphyllin I and II also exhibit anti-cancer properties, Polyphyllin VI has been shown to be particularly effective in inducing pyroptosis in non-small cell lung cancer cells .
Propriétés
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
